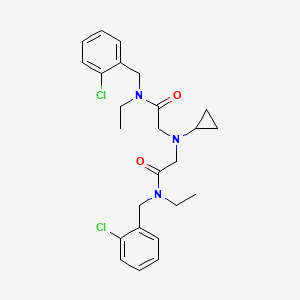![molecular formula C12H21ClN2O B3234225 2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide CAS No. 1353966-38-7](/img/structure/B3234225.png)
2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide
Vue d'ensemble
Description
2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPMA, and it is a member of the family of acetamide compounds. CPMA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of CPMA is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, CPMA has been shown to affect the activity of dopamine and norepinephrine, two neurotransmitters that are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
CPMA has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine, CPMA has also been shown to affect the activity of other neurotransmitters, including serotonin and acetylcholine. These effects could potentially lead to new treatments for a variety of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPMA in lab experiments is that it has been extensively studied, and its effects are well understood. Additionally, CPMA is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using CPMA in lab experiments is that its effects are not fully understood, and further research is needed to fully elucidate its mechanism of action.
Orientations Futures
There are a number of potential future directions for research involving CPMA. One area of research that shows promise is the study of CPMA's effects on the immune system. Additionally, CPMA could potentially be used as a tool for studying the effects of neurotransmitters on behavior and cognition. Finally, further research is needed to fully understand the mechanism of action of CPMA, which could lead to new treatments for a variety of neurological and psychiatric disorders.
Applications De Recherche Scientifique
CPMA has been studied extensively for its potential applications in scientific research. One area of research where CPMA has shown promise is in the study of the nervous system. CPMA has been shown to have an effect on the activity of certain neurotransmitters, which could potentially lead to new treatments for a variety of neurological disorders.
Propriétés
IUPAC Name |
2-chloro-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-15(9-6-7-9)11-5-3-2-4-10(11)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBYPIAMRDTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCCC2NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182142 | |
| Record name | Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide | |
CAS RN |
1353966-38-7 | |
| Record name | Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353966-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B3234150.png)
![2-[(1-Benzyl-piperidin-4-yl)-cyclopropyl-amino]-ethanol](/img/structure/B3234153.png)
![3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234158.png)


![2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol](/img/structure/B3234177.png)

![[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3234190.png)

![[(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B3234196.png)
![2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B3234209.png)

![Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3234231.png)